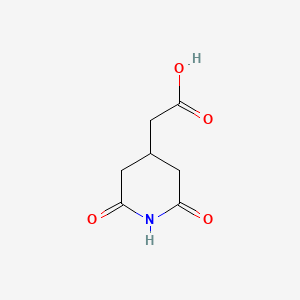

(2,6-Dioxo-piperidin-4-yl)-acetic acid

Description

Contextualization within Glutarimide (B196013) and Piperidine (B6355638) Chemistry Research

The significance of (2,6-Dioxo-piperidin-4-yl)-acetic acid in academic research is best understood by examining its constituent chemical motifs: the glutarimide and piperidine rings.

The glutarimide (piperidine-2,6-dione) ring is a six-membered heterocyclic system that is a cornerstone in medicinal chemistry. chem960.com It is the central pharmacophore in a class of drugs known as immunomodulatory imide drugs (IMiDs). rscf.ru The glutarimide moiety is crucial for the binding of these molecules to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). spbu.rurscf.runih.gov This interaction is fundamental to the mechanism of action of these drugs, which involves the targeted degradation of specific proteins. rscf.ru The development of novel glutarimide ligands for CRBN is an active area of research aimed at expanding the toolkit for targeted protein degradation. spbu.rurscf.runih.gov

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products. nih.govresearchgate.net Its conformational flexibility and ability to be substituted at various positions make it a versatile building block in drug design. nih.gov Piperidine derivatives have demonstrated a wide array of biological activities, and are integral to drugs targeting the central nervous system, as well as those with anticancer and antiviral properties. researchgate.net The synthesis of variously substituted piperidines is a major focus in organic and medicinal chemistry. nih.gov

Historical Perspectives of Related Chemical Scaffolds in Medicinal Chemistry

The history of glutarimide-containing compounds in medicinal chemistry is both cautionary and a testament to scientific perseverance. The most prominent example is thalidomide (B1683933) , a drug first marketed in the 1950s as a sedative. nih.gov Its use by pregnant women for morning sickness led to a devastating public health crisis, as it was found to be a potent teratogen, causing severe birth defects. nih.gov This tragedy led to a revolution in drug regulation and safety testing.

Despite its dark past, thalidomide was later repurposed and found to be an effective treatment for erythema nodosum leprosum and, significantly, for the hematological malignancy multiple myeloma. nih.govcymitquimica.com The discovery of its mechanism of action, involving the binding to CRBN and subsequent degradation of specific transcription factors, revitalized interest in the glutarimide scaffold. rscf.ru This led to the development of second- and third-generation IMiDs, such as lenalidomide (B1683929) and pomalidomide , which have improved efficacy and different safety profiles. rscf.rucymitquimica.com This historical trajectory from a vilified teratogen to a life-saving cancer therapy underscores the potential that can be unlocked through a deeper understanding of a chemical scaffold's biological activity.

Current Research Landscape and Significance of the Compound

The current research landscape for glutarimide derivatives is heavily influenced by the rise of a novel therapeutic modality known as PROteolysis-TArgeting Chimeras (PROTACs) . cymitquimica.com PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. cymitquimica.com The glutarimide moiety is a key component of many PROTACs, serving as the "warhead" that binds to the CRBN E3 ligase.

In this context, this compound is significant as a potential building block for the synthesis of new PROTACs and other CRBN-targeting molecules. The acetic acid group provides a convenient chemical handle for the attachment of a linker, which in turn can be connected to a ligand for a specific protein of interest. The ability to readily functionalize the glutarimide scaffold is crucial for the development of novel degraders with desired properties.

Researchers are actively exploring new, non-thalidomide-based glutarimide ligands for CRBN to expand the chemical space for targeted protein degradation. spbu.rurscf.runih.gov The aim is to develop ligands with varying affinities and binding modes to CRBN, which could lead to PROTACs with improved selectivity and efficacy. Simple derivatives like this compound can serve as starting points or intermediates in the synthesis of these more complex and novel CRBN ligands. The exploration of such fundamental building blocks is essential for advancing the field of targeted protein degradation and developing the next generation of therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-1-4(3-7(11)12)2-6(10)8-5/h4H,1-3H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOIZNBOQITCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283890 | |

| Record name | (2,6-Dioxopiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6258-28-2 | |

| Record name | 6258-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dioxopiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Dioxo-piperidin-4-yl)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,6 Dioxo Piperidin 4 Yl Acetic Acid and Its Derivatives

Established Synthetic Pathways to the Core Piperidinedione Ring System

The formation of the 2,6-dioxopiperidine (glutarimide) ring is a critical step in the synthesis of the target compound. Various strategies have been developed, primarily involving ring-closure reactions and the derivatization of pre-existing cyclic precursors.

Ring Closure Reactions

Intramolecular cyclization reactions are a fundamental approach to constructing the piperidinedione ring. These methods typically involve the formation of one or two carbon-nitrogen bonds to close the six-membered ring.

A common and well-established method is the Dieckmann condensation of aminodicarboxylate esters. This intramolecular Claisen condensation involves the base-catalyzed cyclization of a diester, followed by hydrolysis and decarboxylation to yield a 4-piperidone, which can be further oxidized to the desired dione (B5365651). nih.govresearchgate.net The general scheme involves the reaction of a primary amine with two equivalents of an acrylate (B77674) ester to form a diester intermediate, which then undergoes cyclization. nih.govresearchgate.net

Another significant ring-closing strategy is the Michael addition . This reaction can be employed in several ways. For instance, the addition of acetamide (B32628) derivatives to α,β-unsaturated carbonyl compounds can lead to the formation of the glutarimide (B196013) ring. nih.govmasterorganicchemistry.com Furthermore, an intramolecular Michael addition of a suitably functionalized acyclic precursor can also be a viable route. A review of the synthesis of N- and C-functionally-substituted glutarimides highlights various Michael addition approaches, including those starting from substituted acrylamides and 1,3-bielectrophiles. nih.govmasterorganicchemistry.com

The following table summarizes key ring-closure reactions for piperidinedione synthesis:

| Reaction Type | Starting Materials | Key Intermediates | Product |

| Dieckmann Condensation | Primary amine, Acrylate esters | Aminodicarboxylate ester | 4-Piperidone |

| Michael Addition | Acetamide derivatives, α,β-Unsaturated carbonyls | Michael adduct | Glutarimide |

Derivatization of Precursor Molecules

An alternative to de novo ring synthesis is the modification of existing ring systems. A frequently used precursor is glutaric anhydride (B1165640) . The reaction of glutaric anhydride with an appropriate amine, such as an aniline (B41778) derivative, followed by a cyclization-dehydration step, often facilitated by reagents like 1,1'-carbonyldiimidazole, yields the corresponding N-substituted glutarimide. researchgate.net This method is particularly useful for introducing substituents on the nitrogen atom of the piperidinedione ring.

The modification of existing piperidine (B6355638) rings is another viable strategy. For instance, the oxidation of a pre-formed piperidine can yield the desired dione functionality. Various oxidizing agents and conditions can be employed depending on the specific substrate and desired outcome.

Targeted Synthesis of Side Chain Modifications

The introduction of the acetic acid moiety at the 4-position of the piperidinedione ring is a crucial step that can be achieved through several synthetic routes.

Introduction of the Acetic Acid Moiety

The malonic ester synthesis is a classical and versatile method for the formation of a substituted acetic acid. masterorganicchemistry.comwikipedia.orguobabylon.edu.iqorganic-chemistry.orglibretexts.org In the context of (2,6-Dioxo-piperidin-4-yl)-acetic acid synthesis, this would involve the alkylation of a malonic ester with a suitable 4-halomethylpiperidine-2,6-dione derivative. Subsequent hydrolysis and decarboxylation of the resulting dialkylated malonate would yield the desired acetic acid side chain. wikipedia.orguobabylon.edu.iqlibretexts.org

The Knoevenagel condensation provides another powerful route to introduce the side chain. wikipedia.orgchem-station.comnih.govrsc.orgmdpi.com This reaction involves the condensation of an active methylene (B1212753) compound, such as malonic acid or its esters, with a 4-oxopiperidine-2,6-dione. The resulting 4-carboxymethylene or 4-alkoxycarbonylmethylene derivative can then be reduced, for example, through catalytic hydrogenation, to afford the saturated acetic acid side chain. wikipedia.orgchem-station.com The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often involves decarboxylation, can also be applied. wikipedia.org

A summary of methods for introducing the acetic acid moiety is presented below:

| Method | Key Reaction | Precursor | Intermediate |

| Malonic Ester Synthesis | Alkylation of malonic ester | 4-Halomethylpiperidine-2,6-dione | Dialkylated malonate |

| Knoevenagel Condensation | Condensation with active methylene compound | 4-Oxopiperidine-2,6-dione | 4-Carboxymethylene derivative |

Stereoselective Synthesis Approaches

The control of stereochemistry at the C4 position of the piperidinedione ring is of paramount importance for the biological activity of many of its derivatives. Several strategies have been developed to achieve stereoselective synthesis.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as proline derivatives, can be used to catalyze Michael additions or other C-C bond-forming reactions in an enantioselective manner, thereby establishing the desired stereocenter at the C4 position. researchgate.net For example, the asymmetric desymmetrization of 4-aryl substituted glutarimides has been achieved with high enantioselectivity using a chiral bis-lithium amide base. researchgate.net

The use of chiral auxiliaries is a well-established method for stereocontrol. A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction, after which it is removed. This approach has been applied to the synthesis of chiral piperidines and can be adapted for the synthesis of enantiomerically enriched this compound derivatives.

Biocatalysis , utilizing enzymes to perform stereoselective transformations, offers a highly efficient and environmentally friendly approach. nih.govnih.govresearchgate.netresearchgate.net Enzymes such as transaminases and reductases can be employed to create chiral piperidine intermediates with high enantiomeric excess. nih.govnih.govresearchgate.net For instance, a chemo-enzymatic approach involving a stereoselective one-pot amine oxidase/ene imine reductase cascade has been used to prepare stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact.

One prominent green approach is microwave-assisted synthesis . This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. A one-pot, microwave-assisted multicomponent synthesis of thalidomide (B1683933) and its analogs from cyclic anhydrides, glutamic acid, and ammonium (B1175870) chloride has been reported, showcasing a greener alternative to traditional methods. scispace.comresearchgate.net

The use of greener solvents and catalysts is another key aspect of green chemistry. The development of reactions that can be performed in water or other environmentally benign solvents is highly desirable. rsc.org For example, a catalyst-free and water-mediated Knoevenagel condensation has been studied extensively. rsc.org Furthermore, the use of biocatalysts not only provides high stereoselectivity but also operates under mild, aqueous conditions, making it an inherently green technology. researchgate.net Research into deep eutectic solvents (DES), such as those made from glucose and choline (B1196258) chloride, as reaction media for the synthesis of piperidin-4-ones also represents a move towards more sustainable processes. researchgate.net

The development of solid-phase synthesis methods for thalidomide and its analogs also contributes to greener chemistry by simplifying purification procedures and reducing solvent usage. nih.govacs.org

Analog and Derivative Synthesis Strategies

The generation of analogs and derivatives of this compound is pivotal for developing molecules with optimized properties. Synthetic efforts are primarily focused on three key areas: modifying the piperidine ring, altering the acetic acid moiety, and conjugating the molecule to other chemical entities to create sophisticated research tools like PROTACs (Proteolysis Targeting Chimeras).

The piperidine ring of this compound offers several positions for chemical modification, which can significantly influence the molecule's interaction with its biological targets. While direct functionalization of the parent molecule is challenging, strategies often involve the synthesis of substituted piperidine-2,6-diones from appropriately modified precursors.

Key functionalization strategies include:

Alkylation and Arylation: Introduction of alkyl or aryl groups at various positions on the piperidine ring can modulate lipophilicity and steric bulk. For instance, the synthesis of 3-alkyl- or fluoroalkyl-3-(4-pyridyl)piperidine-2,6-diones has been achieved by reacting a 4-pyridylacetate with an alkyl or fluoroalkyl halide in the presence of a sterically bulky base, followed by reaction with acrylamide. google.com This general approach can be adapted to introduce substituents at the C3 position of the piperidine-2,6-dione core.

Spirocyclization: The introduction of a spirocyclic moiety on the piperidine ring can create novel three-dimensional structures, potentially leading to enhanced binding affinity and selectivity for target proteins. The synthesis of an aminopiperidine derivative bearing a spirocyclic ring on the piperidine moiety has been reported, which involved constructing the cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring. beilstein-journals.org

Introduction of Heteroatoms: The incorporation of heteroatoms, such as fluorine, into the piperidine ring or its substituents can alter the electronic properties and metabolic stability of the molecule. For example, 2-(2,6-Dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione is a commercially available derivative that highlights the introduction of a fluorine atom on an associated aromatic ring. sigmaaldrich.com

These modifications are often achieved through multi-step synthetic sequences, starting from functionalized precursors that are then cyclized to form the desired piperidine-2,6-dione ring system. researchgate.netnih.gov

Table 1: Strategies for Piperidine Ring Functionalization

| Functionalization Strategy | Description | Potential Impact | Synthetic Approach Example |

|---|---|---|---|

| Alkylation/Arylation | Introduction of alkyl or aryl groups at various ring positions. | Modulates lipophilicity, steric bulk, and target interactions. | Reaction of a substituted acetate (B1210297) with an alkyl halide followed by cyclization with acrylamide. google.com |

| Spirocyclization | Creation of a spirocyclic system on the piperidine ring. | Introduces novel 3D-scaffolds, potentially improving binding affinity and selectivity. | Construction of a cyclopropyl ring prior to piperidine ring assembly. beilstein-journals.org |

| Heteroatom Introduction | Incorporation of atoms like fluorine into the scaffold. | Alters electronic properties, metabolic stability, and binding interactions. | Synthesis from fluoro-substituted precursors. sigmaaldrich.com |

The carboxylic acid moiety of this compound is a key handle for derivatization, allowing for the formation of esters, amides, and other functional groups. These modifications are crucial for creating prodrugs, modulating solubility, and, most importantly, for attaching the molecule to linkers in the synthesis of PROTACs.

Common modifications include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as a tert-butyl ester. This is often done to protect the carboxylic acid during subsequent synthetic steps or to enhance cell permeability. For example, tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate serves as a protected form of the acid, where the tert-butyl group can be later removed to reveal the carboxylic acid for further derivatization. broadpharm.com

Amide Bond Formation: Amide coupling reactions are arguably the most significant modifications of the acetic acid group, as they are fundamental to the construction of PROTACs. The carboxylic acid is typically activated in situ using coupling reagents before reacting with an amine-containing linker or molecule. A variety of coupling reagents are employed to facilitate this transformation efficiently. researchgate.netresearchgate.net

Table 2: Common Amide Coupling Reagents for Modifying the Acetic Acid Group

| Coupling Reagent System | Description | Typical Reaction Conditions | Reference |

|---|---|---|---|

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). | A solution of EDC and HOBt is added to a mixture of the carboxylic acid and amine in a solvent like dichloromethane (B109758) (CH2Cl2) at 0°C to room temperature. researchgate.net | researchgate.netresearchgate.net |

| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). | The carboxylic acid is activated with HATU and DIPEA in a solvent like DMF before the addition of the amine. growingscience.com | growingscience.com |

| Acyl Chloride Formation | Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. | The acyl chloride is formed first and then reacted with the amine, often in the presence of a base like pyridine or triethylamine. fishersci.co.ukptfarm.pl | fishersci.co.ukptfarm.plresearchgate.net |

These amide coupling strategies are highly versatile and have been extensively used in the synthesis of complex molecules, including those with multiple functional groups. acgpubs.org

The ability to conjugate this compound and its derivatives to other molecules is central to their use in modern chemical biology, particularly in the field of targeted protein degradation. The 2,6-dioxopiperidine moiety is a well-established E3 ligase-recruiting element, and by attaching it to a ligand that binds to a protein of interest via a chemical linker, a PROTAC is formed. nih.gov

The conjugation process typically involves:

Activation of the Acetic Acid: The carboxylic acid of this compound is activated, often using the amide coupling methods described in the previous section.

Reaction with a Linker: The activated acid is then reacted with an amine-functionalized linker. These linkers can vary in length, rigidity, and composition (e.g., polyethylene (B3416737) glycol (PEG) chains, alkyl chains) to optimize the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein. medchemexpress.com

Attachment of the Target-Binding Ligand: The other end of the linker is then conjugated to a ligand that specifically binds to the protein targeted for degradation.

The modular nature of this synthesis allows for the creation of libraries of PROTACs with different linkers and target-binding moieties, which is essential for optimizing degradation efficiency. nih.gov Solid-phase synthesis has also emerged as a powerful technique for the rapid assembly of PROTAC libraries, where the thalidomide-like moiety is preloaded onto a resin. rsc.org

Table 3: Components of a PROTAC Derived from this compound

| Component | Function | Chemical Moiety Example | Conjugation Point |

|---|---|---|---|

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon). | (2,6-Dioxo-piperidin-4-yl)-acetyl group | The acetyl group is formed from the acetic acid. |

| Linker | Connects the E3 ligase ligand to the target-binding ligand and influences ternary complex stability. | PEG chains, alkyl chains, heterocyclic scaffolds. nih.gov | Amide bond formed with the activated acetic acid. |

| Target-Binding Ligand | Binds to the specific protein of interest (POI) targeted for degradation. | Varies depending on the target protein. | Typically attached to the distal end of the linker. |

The strategic design and synthesis of these conjugates are at the forefront of research into novel therapeutics, enabling the targeted removal of disease-causing proteins.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophoric Requirements for Biological Activities

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For derivatives of the glutarimide (B196013) and piperidine-2,6-dione scaffold, several key pharmacophoric elements have been identified as crucial for their interaction with biological targets. jst.go.jpnih.gov

The acetic acid side chain at the 4-position of the piperidine (B6355638) ring introduces a key acidic group. This group can participate in ionic interactions or hydrogen bonding, which can be a critical determinant of biological activity and selectivity. The spatial arrangement of the glutarimide ring and the acetic acid side chain is a key factor in how the molecule fits into the binding pocket of its target.

Impact of Substituent Effects on Efficacy and Selectivity

The introduction of various substituents onto the core structure of (2,6-Dioxo-piperidin-4-yl)-acetic acid can significantly modulate its efficacy and selectivity. Studies on related piperidine-2,6-dione and glutarimide derivatives provide insights into these effects.

The nature and position of substituents on the piperidine ring or the acetic acid side chain can influence several properties:

Steric Hindrance: Bulky substituents can either enhance or hinder the binding of the molecule to its target, depending on the topography of the binding site.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the charge distribution within the molecule, influencing its binding affinity and reactivity.

For instance, in a series of piperidine-2,6-dione derivatives developed as potential antipsychotics, the introduction of a 4-chlorophenyl group at the 4-position of the piperidine ring was found to be a key determinant of their high affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This highlights how aromatic substituents can engage in favorable pi-stacking or hydrophobic interactions within the receptor binding pocket.

Furthermore, modifications to the glutarimide ring, such as N-alkylation, can lead to compounds with altered biological activity profiles, sometimes exhibiting target-independent effects. nih.gov This underscores the importance of the unsubstituted glutarimide nitrogen for specific biological interactions.

Table 1: Impact of Representative Substituents on the Activity of Piperidine-2,6-dione Analogs

| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

| Piperidine Ring (Position 4) | 4-Chlorophenyl | High affinity for dopamine and serotonin receptors | nih.gov |

| Glutarimide Nitrogen | N-Alkylation | Altered biological activity, potential for target-independent effects | nih.gov |

| β-position of glutarimide | Conjugated system | Stronger antiviral activity | jst.go.jp |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of this compound is a critical factor in its biological activity. The piperidine ring can adopt several conformations, with the chair conformation being the most common and generally the most stable. asianpubs.org

In the chair conformation, substituents on the piperidine ring can be oriented in either axial or equatorial positions. The relative orientation of the acetic acid side chain at the 4-position is crucial for its interaction with the target protein. Computational modeling and spectroscopic techniques, such as NMR, are often used to determine the preferred conformation of piperidine derivatives. asianpubs.org

Stereochemical Considerations in Biological Activity

This compound possesses a chiral center at the 4-position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. nih.gov

It is common for one enantiomer of a chiral drug to be significantly more active than the other. This stereoselectivity arises from the different ways the two enantiomers can interact with the three-dimensional binding site of a protein. For example, in a study of a dihydropyridine (B1217469) derivative with a chiral piperidine moiety, the (S,S)-isomer was found to be 30 to 100 times more potent as a hypotensive agent than the (-)-alpha isomer. nih.gov

While specific studies on the stereoisomers of this compound are not extensively detailed in the provided context, it is highly probable that the two enantiomers would exhibit different biological activities. The precise spatial arrangement of the acetic acid group relative to the piperidine-2,6-dione ring would dictate the efficiency of binding to its biological target. Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the development of any therapeutic agent based on this scaffold.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2,6-Dioxo-piperidin-4-yl)-acetic acid, docking studies would be crucial to identify potential biological targets and elucidate the specific interactions that govern its binding affinity.

While specific docking studies on this compound are not extensively reported in publicly available literature, research on related piperidine (B6355638) derivatives provides a strong indication of the methodologies and potential findings. For instance, docking studies on 2,6-diphenylpiperidin-4-ol (B8612959) derivatives against the renin enzyme have been performed to explore their anti-hypertensive potential. ijpbs.com These studies typically involve preparing the ligand and protein structures, defining a binding site, and using scoring functions to rank the potential binding poses. ijpbs.com

In a hypothetical docking study of this compound, researchers would likely screen it against a panel of relevant protein targets. The glutarimide (B196013) ring, a key feature of the molecule, is known to interact with cereblon (CRBN), an E3 ubiquitin ligase substrate receptor. nih.gov Therefore, CRBN would be a primary target for docking simulations. The interactions would likely involve hydrogen bonding from the amide protons and carbonyl oxygens of the glutarimide ring, as well as the carboxylic acid group of the acetic acid moiety.

Table 1: Representative Molecular Docking Data for Piperidine Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| 2,6-diphenylpiperidin-4-ol derivatives | Renin (4PYV) | Hydrogen bonding with THR-77, ASP-32; Hydrophobic interactions | ijpbs.com |

| Piperidine-containing hydrazone derivatives | Acetylcholinesterase (AChE) | Hydrogen bonding, π-π stacking | nih.gov |

| Piperidine derivatives | HDM2 | Hydrophobic interactions with key pockets | researchgate.net |

This table illustrates the common types of interactions identified in docking studies of piperidine-containing compounds. For this compound, similar interactions would be expected to be critical for its binding to target proteins.

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the characterization of the binding mode over time. Following molecular docking, MD simulations are often employed to refine the binding poses and calculate binding free energies.

Studies on other piperidine derivatives have successfully used MD simulations to confirm the stability of docked poses and to understand the dynamic nature of the interactions. nih.govresearchgate.netresearchgate.netnih.govrsc.org For example, MD simulations of piperidine-based compounds targeting sigma-1 receptors have revealed crucial amino acid residues involved in stable binding. rsc.org

Table 2: Key Parameters from Molecular Dynamics Simulations of Piperidine Derivatives

| System | Simulation Time (ns) | Key Findings | Reference |

| Piperidine derivatives with AChE and BChE | Not Specified | Confirmed structural stability and compactness of the complexes | nih.gov |

| Piperidine-derived HDM2 inhibitors | Not Specified | Provided insights into the mechanism of interaction | researchgate.net |

| Piperidine/piperazine-based compounds with sigma receptors | 500 | Revealed crucial amino acid residues for interaction | nih.gov |

These examples highlight the utility of MD simulations in validating docking results and providing a deeper understanding of the binding dynamics, a process that would be equally valuable in the study of this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, such as its geometry, charge distribution, and reactivity. For this compound, DFT calculations could provide valuable information about its electronic structure.

A typical DFT study would involve optimizing the geometry of the molecule and then calculating various electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. The molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Table 3: Representative Quantum Chemical Calculation Results for Related Compounds

| Compound | Method | Calculated Properties | Insights Gained | Reference |

| Sulfonamide-Schiff base derivative | DFT/B3LYP/6-311G+(d,p) | HOMO-LUMO gap, MEP, Theoretical spectral data | Understanding of electronic transitions and reactivity | nih.gov |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | DFT/B3LYP/6–311 G(d,p) | HOMO-LUMO energy levels, MEP | Determination of electronic stability and reactivity | nih.gov |

These calculations would be instrumental in understanding the intrinsic electronic properties of this compound and how they might influence its interactions with biological targets.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, providing a detailed picture of the close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would be performed on its crystalline structure. The analysis generates a 3D surface around the molecule, colored to indicate the nature and strength of intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.gov

Studies on various piperidine derivatives have utilized Hirshfeld surface analysis to understand their crystal packing. nih.govnih.gov These analyses typically reveal the dominance of H···H, O···H, and C···H contacts, highlighting the importance of hydrogen bonding and other weak interactions in the crystal structure. nih.gov

Table 4: Hirshfeld Surface Analysis Data for Piperidine Derivatives

| Compound | Major Intermolecular Contacts | Percentage Contribution | Reference |

| (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides | H···H, C···H/H···C, O···H/H···O | Varies by derivative | nih.gov |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | H···H, C···H/H···C, O···H/H···O | 74.2%, 18.7%, 7.0% | nih.gov |

This type of analysis would provide a comprehensive understanding of the solid-state structure of this compound and the forces that govern its crystal packing.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions relevant to Research Compound Development

In silico ADMET prediction is a critical component of modern drug discovery and chemical research, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. nih.gov For this compound, a variety of computational models can be used to predict its ADMET profile.

These predictions are based on the molecule's structural features and physicochemical properties. Key parameters often evaluated include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, and cardiotoxicity. nih.gov

While specific ADMET predictions for this compound are not published, studies on other small molecules and piperidine derivatives demonstrate the utility of these predictive models. nih.govmdpi.com

Table 5: Commonly Predicted In Silico ADMET Properties

| Property | Description | Importance in Research |

| Absorption | Prediction of oral bioavailability and intestinal absorption. | Determines the potential for a compound to be absorbed after oral administration. |

| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. | Influences the compound's access to its target and its duration of action. |

| Metabolism | Prediction of susceptibility to metabolism by enzymes like cytochrome P450s. | Affects the compound's half-life and potential for drug-drug interactions. |

| Excretion | Prediction of the primary route of elimination from the body. | Important for understanding the compound's clearance. |

| Toxicity | Prediction of potential adverse effects such as hepatotoxicity, cardiotoxicity, and mutagenicity. | Crucial for identifying potential safety liabilities early in development. |

The application of these in silico tools to this compound would provide a valuable preliminary assessment of its drug-like properties and potential liabilities, guiding further experimental investigation.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (2,6-Dioxo-piperidin-4-yl)-acetic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

One-dimensional NMR spectroscopy offers fundamental structural information. The ¹H NMR spectrum provides details on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group identity.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine (B6355638) ring, the methylene (B1212753) group of the acetic acid side chain, and the exchangeable protons of the imide and carboxylic acid groups. The protons on the piperidine ring (at C3, C4, and C5) would appear as complex multiplets due to spin-spin coupling. The chemical shifts for protons adjacent to the electron-withdrawing carbonyl groups (at C3 and C5) would be shifted downfield compared to a standard piperidine ring. chemicalbook.com

The ¹³C NMR spectrum complements the proton data. It will show distinct resonances for the two carbonyl carbons (C2 and C6) of the imide group at a significantly downfield position (typically 170-180 ppm). nih.govmdpi.com The carbonyl carbon of the carboxylic acid would also appear in this region. The carbons of the piperidine ring and the acetic acid side chain would resonate at higher field strengths (typically 20-50 ppm). organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on chemical principles and data from similar structures. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-H (Imide) | ¹H NMR | ~8.0 - 9.0 | Broad singlet |

| COOH | ~10.0 - 12.0 | Broad singlet | |

| CH₂ (acetic acid) | ~2.4 - 2.6 | Doublet | |

| CH (C4) | ~2.5 - 2.8 | Multiplet | |

| CH₂ (C3, C5) | ~2.2 - 2.9 | Multiplet | |

| CH₂ (ring) | ~1.8 - 2.2 | Multiplet | |

| C=O (Imide, C2 & C6) | ¹³C NMR | ~172 - 175 | - |

| C=O (Acid) | ~175 - 178 | - | |

| CH₂ (acetic acid) | ~39 - 42 | - | |

| CH (C4) | ~30 - 35 | - | |

| CH₂ (C3, C5) | ~28 - 33 | - |

To unambiguously assign the complex signals from the piperidine ring and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the C4-H proton and the protons on the adjacent C3 and C5 positions, as well as with the protons of the acetic acid methylene group, confirming the attachment of the side chain to the C4 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₇H₉NO₄), the exact mass is approximately 171.053 g/mol . uni.lubiosynth.com

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. In typical analyses, the molecule is ionized to form adducts. Predicted mass-to-charge ratios (m/z) for common adducts are essential for identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 172.06044 |

| [M+Na]⁺ | 194.04238 |

| [M-H]⁻ | 170.04588 |

Source: PubChemLite. uni.lu

Fragmentation analysis (MS/MS) can reveal characteristic losses of neutral fragments, such as H₂O (water) and CO₂ (carbon dioxide) from the carboxylic acid group, or the loss of the entire acetic acid moiety. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural features. nih.gov

Carboxylic Acid: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong absorption band for the C=O (carbonyl) stretching of the acid would appear around 1700-1725 cm⁻¹.

Imide: The N-H stretching vibration of the piperidine imide group is expected to appear as a moderate band around 3200 cm⁻¹. The two imide carbonyl groups would give rise to strong C=O stretching absorptions, typically appearing as two distinct bands (asymmetric and symmetric stretching) in the region of 1680-1750 cm⁻¹. nih.gov

Alkyl Groups: C-H stretching vibrations for the CH and CH₂ groups of the ring and side chain would be observed in the 2850-3000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Imide | N-H Stretch | ~3200 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Imide | C=O Stretch | 1680 - 1750 (two bands) |

X-ray Crystallography for Three-Dimensional Structure Determination

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable for both isolating the compound during its synthesis and assessing its final purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound. The compound would be dissolved in a suitable solvent and passed through a nonpolar stationary phase (like C18) with a polar mobile phase (typically a mixture of water/acetonitrile or water/methanol, often with an acid modifier like formic or acetic acid). Purity is assessed by detecting the compound as it elutes, usually with a UV detector, and integrating the peak area. A pure sample should ideally show a single sharp peak. scitechnol.com

Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method used to monitor the progress of a chemical reaction or to get a preliminary indication of purity. A spot of the compound on a silica (B1680970) gel plate is developed with an appropriate solvent system, and the position of the spot (retention factor, Rf) is visualized, often using a UV lamp or a chemical stain.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, which contains both a carboxylic acid and an amide functionality, reversed-phase HPLC (RP-HPLC) would be a suitable analytical approach. In this method, a non-polar stationary phase is used with a polar mobile phase.

Although a specific HPLC method for this compound is not detailed in the reviewed literature, a hypothetical method can be proposed based on the analysis of similar structures. The separation would be based on the partitioning of the analyte between the stationary and mobile phases, with retention time being the key parameter for identification. Detection could be achieved using a UV detector, as the amide chromophore is expected to absorb in the low UV region.

Hypothetical HPLC Parameters:

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Note: The above table represents a theoretical set of conditions and is not based on published experimental data for this specific compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid analytical technique used to separate non-volatile mixtures. It is commonly used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. For this compound, TLC would be performed on a plate coated with a stationary phase, typically silica gel.

In the synthesis of related glutarimide (B196013) derivatives, purification by column chromatography on silica gel is mentioned, which implies that TLC on silica gel would be an effective method for monitoring the purification process. researchgate.net The separation is based on the differential adsorption of the compound to the stationary phase and its solubility in the mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions.

Hypothetical TLC Parameters:

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate (B1210297)/Hexane (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain |

Note: The mobile phase composition in the table above is a hypothetical example. The optimal mobile phase would need to be determined experimentally to achieve good separation and an appropriate Rf value.

Advanced Research on Derivatives and Analogs of 2,6 Dioxo Piperidin 4 Yl Acetic Acid

Thalidomide (B1683933) Analogues and their Glutarimide-based Scaffolds

The glutarimide (B196013) ring, a key component of the (2,6-Dioxo-piperidin-4-yl)-acetic acid structure, is essential for the biological activity of thalidomide and its analogues. researchgate.netwjbphs.com These compounds, often classified as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic properties. nih.govbiologyinsights.com The interaction of the glutarimide moiety with the E3 ubiquitin ligase cereblon (CRBN) is a critical event that mediates the degradation of specific target proteins. biologyinsights.comacs.orgnih.govresearchgate.net

Thalidomide itself is a racemic mixture of (R) and (S) enantiomers, which can interconvert under physiological conditions. nih.govrsc.org The glutarimide ring is fundamental to the molecule's interaction with cereblon, while the phthalimide (B116566) ring is involved in binding to the neo-substrates that are subsequently targeted for ubiquitination. nih.gov

Lenalidomide (B1683929) and Pomalidomide are two of the most well-known analogues of thalidomide. researchgate.net Lenalidomide features an amino group at the 4-position of the phthaloyl ring and the removal of a carbonyl group from the phthalimide ring, resulting in an isoindolinone ring system. biologyinsights.com Pomalidomide also has an amino group at the 4-position of the phthalimide ring. researchgate.net These modifications lead to enhanced potency and altered substrate specificity compared to the parent compound, thalidomide. encyclopedia.pub The core glutarimide structure, however, remains a conserved feature responsible for CRBN binding. researchgate.netbohrium.com

Research has shown that even minor substitutions on the glutarimide or phthalimide rings can be tolerated without a complete loss of activity. rsc.org However, the integrity of the glutarimide ring is paramount for the embryopathic activity observed with some thalidomide congeners. researchgate.net The development of novel glutarimide derivatives continues to be an active area of research, with the aim of creating more potent and selective CRBN ligands for therapeutic applications, including the development of molecular glue degraders. acs.orgnih.gov

Table 1: Key Thalidomide Analogues and their Structural Features

| Compound | Key Structural Modification from Thalidomide | Primary Biological Target |

|---|---|---|

| Lenalidomide | 4-amino substitution on the phthaloyl ring and removal of one carbonyl group | Cereblon (CRBN) |

| Pomalidomide | 4-amino substitution on the phthalimide ring | Cereblon (CRBN) |

| Apremilast | Hydrolyzed glutarimide ring, modification on the phenyl ring | Phosphodiesterase 4 (PDE4) |

Piperidone and Piperidine (B6355638) Ring System Modifications

The piperidine ring is a prevalent scaffold in numerous pharmaceutical agents due to its versatile structural properties. acs.orgarizona.edu In the context of this compound derivatives, modifications to the piperidone and piperidine ring systems can significantly influence biological activity. While much of the focus has been on the glutarimide and phthalimide moieties of thalidomide analogues, the piperidine ring also presents opportunities for structural diversification and optimization. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have demonstrated that the piperidine moiety is crucial for the activity of various compounds. researchgate.netresearchgate.net For instance, in the development of donepezil (B133215) analogues, substitutions on the piperidine ring were found to impact acetylcholinesterase inhibition. acs.org Although direct modifications to the piperidone ring of this compound derivatives are less commonly reported than modifications to other parts of the molecule, the principles of piperidine chemistry suggest that such changes could modulate the compound's pharmacological profile. nih.govnih.gov

The introduction of substituents on the piperidine ring can alter the molecule's conformation, lipophilicity, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. acs.org Research into piperine (B192125) derivatives has shown that modifications to the piperidine ring can either enhance or diminish biological effects. nih.govresearchgate.net These findings underscore the potential for discovering novel therapeutic agents through the systematic modification of the piperidine ring system within the this compound framework.

Table 2: Impact of Piperidine Ring Modifications on Biological Activity

| Compound Class | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Donepezil Analogues | Methyl substitution on the piperidine ring | Modulated acetylcholinesterase inhibition | acs.org |

| Piperine Derivatives | Replacement of piperidinyl moiety with aromatic amines | Altered potentiation of other drugs | researchgate.net |

| Opioids | Conformation of the piperidine ring | Influences analgesic activity | nih.gov |

Related Acetic Acid Derivatives with Biological Relevance

The acetic acid moiety of this compound is a key functional group that can be modified to alter the compound's physicochemical and biological properties. The replacement of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve parameters such as metabolic stability, membrane permeability, and oral bioavailability. openaccessjournals.comnih.govdrughunter.com

In the context of aldose reductase inhibitors, researchers have successfully used 2,6-difluorophenol (B125437) and tetrazole rings as bioisosteres for the acetic acid moiety. cambridgemedchemconsulting.com Furthermore, 1-hydroxypyrazole derivatives have been identified as excellent replacements, offering the advantage of higher pKa values which can lead to better tissue permeation. cambridgemedchemconsulting.com These examples highlight the potential for enhancing the therapeutic profile of this compound derivatives by strategically modifying the acetic acid side chain.

Table 3: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Key Properties | Example Application | Reference |

|---|---|---|---|

| 1H-Tetrazole | Similar pKa to carboxylic acid, greater lipophilicity | Angiotensin II receptor antagonists (e.g., Losartan) | openaccessjournals.comcambridgemedchemconsulting.com |

| Sulfonamide | Acidic, can mimic carboxylic acid interactions | Antibacterial agents | openaccessjournals.com |

| Hydroxamic Acid | Moderately acidic, strong metal-chelating properties | Various biologically active compounds | nih.gov |

| 1-Hydroxypyrazole | Higher pKa, potential for improved tissue permeation | Neprilysin inhibitors | cambridgemedchemconsulting.com |

PROTAC Linkers and E3 Ligase Ligand Conjugates Incorporating the Scaffold

The this compound scaffold, particularly the glutarimide moiety found in thalidomide and its analogues, is a widely used E3 ligase ligand in the development of Proteolysis-Targeting Chimeras (PROTACs). researchgate.netnih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.comnih.gov By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein. nih.govyoutube.comresearchgate.net

The thalidomide-based scaffold serves as a potent recruiter of the Cereblon (CRBN) E3 ligase. researchgate.netmedchemexpress.com The design and synthesis of PROTACs involve the strategic attachment of a linker to the CRBN ligand. The point of attachment and the composition of the linker are critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. explorationpub.com Various linker attachment points on the thalidomide and lenalidomide structures have been explored to optimize PROTAC activity. nih.govresearchgate.net

The development of PROTACs has opened up new avenues for targeting proteins that were previously considered "undruggable." youtube.com The modular nature of PROTACs allows for the combination of different POI ligands with established E3 ligase ligands like the glutarimide-containing scaffolds. researchgate.net Research in this area is focused on expanding the repertoire of E3 ligase ligands and optimizing linker technology to create more effective and selective protein degraders. rsc.orgnih.gov

Table 4: Examples of PROTACs Utilizing the Glutarimide Scaffold

| PROTAC | Target Protein | E3 Ligase Ligand | Key Feature | Reference |

|---|---|---|---|---|

| ARV-110 | Androgen Receptor | Pomalidomide derivative | First PROTAC to enter clinical trials | nih.gov |

| ARV-471 | Estrogen Receptor | Pomalidomide derivative | In clinical trials for breast cancer | nih.gov |

| dBET1 | BET Bromodomains | Thalidomide derivative | Potent degrader of BRD2, BRD3, and BRD4 | explorationpub.com |

Purine-Piperidine Hybrid Structures

The synthesis of hybrid molecules that combine two or more pharmacophores is a promising strategy in drug discovery to enhance therapeutic efficacy and overcome drug resistance. nih.gov Purine-piperidine hybrids have emerged as a class of compounds with significant potential, particularly in the development of new anticancer agents. nih.govresearchgate.net

Purines are fundamental components of nucleic acids and play crucial roles in various cellular processes, making them attractive scaffolds for drug design. nih.gov The piperidine ring, as a versatile structural motif, can introduce conformational flexibility and modulate the physicochemical properties of the hybrid molecule. researchgate.netnih.gov The combination of a purine (B94841) scaffold with a piperidine ring can lead to hybrid structures with novel biological activities.

One design strategy involves substituting the purine scaffold at the N-9 position with amino acid derivatives and at the C-6 position with a piperidine ring. This approach aims to merge the nucleobase-mimicking properties of the purine with the flexible and interactive nature of the piperidine moiety. nih.gov The resulting hybrids can engage in various biological interactions, including hydrogen bonding and π-π stacking, which can contribute to their cytotoxic potential against cancer cells. nih.gov The ongoing research into purine-piperidine hybrids highlights the innovative approaches being taken to develop next-generation therapeutic agents.

Future Perspectives and Emerging Research Avenues

Development of Novel Therapeutic Lead Compounds

The (2,6-dioxo-piperidin-4-yl)acetic acid scaffold is a key building block for the development of new therapeutic agents, largely due to its central glutarimide (B196013) ring. This moiety is crucial for the activity of influential drugs like lenalidomide (B1683929) and pomalidomide, which function by binding to the E3 ligase substrate receptor, cereblon (CRBN). researchgate.netnih.gov The piperidine (B6355638) ring system itself is a common feature in a vast array of pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antioxidant properties. ajchem-a.comencyclopedia.pub

Researchers are actively modifying this core structure to generate novel lead compounds with improved efficacy and new therapeutic applications. researchgate.netnih.govnih.gov For instance, derivatives of the broader piperidine class are being synthesized and assessed for a range of uses, such as inhibitors of T-type calcium channels for treating neuropathic pain. afasci.com Furthermore, specific derivatives like 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid are utilized as linkers in Proteolysis Targeting Chimeras (PROTACs), a rapidly advancing therapeutic modality. broadpharm.combldpharm.comsigmaaldrich.com This strategy leverages the glutarimide part to recruit CRBN to a target protein, leading to its degradation.

The development of new lead compounds from this scaffold is a dynamic area, with research focusing on creating molecules with enhanced properties and novel mechanisms of action. A notable example is the development of the lobelane (B1250731) analog, GZ-793A, a piperidine derivative that potently inhibits VMAT2 function and shows potential in reducing the effects of methamphetamine. nih.gov

Table 1: Examples of Piperidine-Based Therapeutic Leads

| Compound Class/Derivative | Therapeutic Target/Application | Research Focus |

|---|---|---|

| Phenyl Glutarimides | Cereblon (CRBN) Binders | Development of PROTACs and molecular glues with improved stability and selectivity. nih.gov |

| 4-(2-aminoethyl)piperidines | σ1 Receptor Ligands | Investigation of antiproliferative properties for cancer therapy. nih.gov |

| 1,4-disubstituted piperidines | T-type Calcium Channels | Mitigation of neuropathic pain. afasci.com |

| Lobelane Analogs (GZ-793A) | Vesicular Monoamine Transporter-2 (VMAT2) | Treatment for methamphetamine use disorder. nih.gov |

Exploration of New Biological Targets

The primary and most well-characterized biological target for glutarimide-containing drugs is the Cereblon (CRBN) E3 ligase substrate receptor. researchgate.netnih.gov The binding of the glutarimide moiety to CRBN alters its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates." researchgate.net A significant avenue of current research is the identification of novel neosubstrates that can be targeted by modulating the (2,6-dioxo-piperidin-4-yl)acetic acid scaffold.

High-throughput proteomic screening methods are being employed to systematically uncover these new targets. researchgate.net This approach has the potential to vastly expand the therapeutic utility of this class of compounds beyond their current applications in oncology. By making precise chemical modifications to the core structure, researchers aim to design molecules that can selectively degrade proteins involved in a wide range of diseases. researchgate.net

Beyond CRBN, the broader piperidine scaffold is being investigated for its activity against other biological targets. These include:

Sigma (σ) receptors: Novel piperidine derivatives are being developed as σ1 receptor ligands with potential antiproliferative effects. nih.gov

Vesicular Monoamine Transporter 2 (VMAT2): This transporter is a target for treating substance use disorders, and piperidine-based inhibitors have shown promise in preclinical models. nih.gov

Dihydrofolate Reductase (DHFR): Structure-based design has led to the synthesis of potent and selective DHFR inhibitors with a bridged diarylamine side chain attached to a pteridine (B1203161) core, demonstrating the versatility of heterocyclic scaffolds in drug design. nih.gov

The exploration of these and other potential targets is a key focus for unlocking the full therapeutic potential of (2,6-dioxo-piperidin-4-yl)-acetic acid derivatives.

Advanced Computational Modeling and AI-driven Discovery

The integration of advanced computational modeling and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the development of compounds based on the this compound scaffold is no exception. These technologies are being used to accelerate the design-test-analyze cycle, reduce costs, and improve the success rate of drug development. nih.gov

Key applications include:

Virtual Screening: Machine learning algorithms can rapidly screen vast virtual libraries of chemical compounds to predict their biological activity against specific targets, prioritizing candidates for synthesis and experimental testing.

De Novo Design: Generative AI models can design entirely new molecules with optimized properties for binding to a target of interest. Deep generative models are being explored for designing target-specific peptide binders, a technology that could be adapted for small molecules. nih.gov

Property Prediction: AI can forecast critical drug-like properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), allowing for the early deselection of compounds likely to fail in later development stages.

Binding Mode Analysis: Molecular docking simulations are employed to predict and analyze how a ligand, such as a derivative of this compound, interacts with its biological target at the atomic level. This insight is crucial for structure-based drug design and optimizing ligand affinity and selectivity. nih.gov

Methodological Innovations in Synthesis and Characterization

Progress in the therapeutic application of this compound derivatives is intrinsically linked to innovations in their chemical synthesis and structural characterization. Researchers are continuously developing more efficient, scalable, and versatile methods to construct these complex molecules.

Recent advances in synthesis include:

Catalyst-Mediated Reactions: The use of transition metal catalysts, such as rhodium and palladium, has enabled highly enantioselective reactions. For example, dirhodium catalysts are used for C-H functionalization and cyclopropanation on the glutarimide core, allowing for the creation of diverse and stereochemically defined derivatives. acs.org

Multi-Component Reactions: These reactions allow for the assembly of complex piperidine structures from simple starting materials in a single step, improving efficiency and reducing waste. ajchem-a.com

Novel Cyclization Strategies: Various methods for ring formation, including radical-mediated amine cyclization and reductive hydroamination, are being explored to create substituted piperidines. mdpi.com

Scalable Processes: For potential clinical candidates, developing scalable synthetic routes is essential. Research has focused on improving processes like the reductive amination of piperidin-4-one derivatives to make them viable for large-scale manufacturing. researchgate.net

For characterization, a suite of advanced analytical techniques is employed to confirm the structure, purity, and properties of newly synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly vital for determining the elemental composition of molecules. mdpi.com Tandem mass spectrometry (MS/MS) provides detailed information about the structure by analyzing fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise three-dimensional structure of these molecules. mdpi.com

Table 2: Modern Synthetic and Characterization Techniques

| Technique Type | Specific Method | Application in Piperidine Chemistry |

|---|---|---|

| Synthesis | Dirhodium Catalysis | Enantioselective C-H functionalization and cyclopropanation of glutarimides. acs.org |

| Synthesis | Reductive Amination | Scalable synthesis of piperidine-4-yl-carbamates. researchgate.net |

| Synthesis | Intramolecular Cyclization | Stereoselective formation of the piperidine ring. mdpi.com |

| Characterization | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition determination. mdpi.com |

| Characterization | NMR Spectroscopy | Detailed 3D structural elucidation. |

Potential for Combination Research with Other Active Agents

The strategy of combining multiple therapeutic agents is a cornerstone of modern medicine, particularly in oncology, where it is used to enhance efficacy, reduce side effects, and overcome drug resistance. nih.govnih.govmdpi.com The this compound scaffold and its derivatives are prime candidates for combination research.

Immunomodulatory drugs (IMiDs) like lenalidomide, which contain the glutarimide core, are frequently used as part of combination regimens in the treatment of multiple myeloma. nih.gov This establishes a strong precedent for exploring new combinations with next-generation compounds derived from this scaffold.

Future research in this area is likely to focus on several key strategies:

Synergistic Combinations: Identifying drugs that work synergistically with glutarimide-based compounds. For example, piperine (B192125), a natural piperidine derivative, is known to enhance the bioavailability and efficacy of other drugs, a concept that could be applied more broadly. encyclopedia.pubnih.gov

Hybrid Molecules: Designing single molecules that incorporate the this compound moiety alongside another pharmacophore to achieve a dual therapeutic effect. encyclopedia.pub This approach could simultaneously engage two distinct biological pathways.

Overcoming Resistance: Combining a novel CRBN modulator with agents that have different mechanisms of action to treat cancers that have become resistant to standard therapies.

Supramolecular Drug Delivery: Utilizing host-guest chemistry, where a macrocyclic molecule encapsulates a drug, to create novel combination therapies. This can improve the targeting of drugs to cancer cells and enable controlled release, potentially in combination with another therapeutic agent. mdpi.com

The evaluation of drug combinations often involves complex preclinical models and mathematical frameworks, such as isobologram analysis or response surface modeling, to distinguish synergistic effects from simple additive ones. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2,6-Dioxo-piperidin-4-yl)-acetic acid with high purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors like hydantoin derivatives or condensation reactions under controlled pH and temperature. Purity can be assessed via titration with standardized NaOH, using phenolphthalein as an indicator to detect the equivalence point. Potential errors, such as inaccurate volume measurements or contamination, must be mitigated by employing "weighing by difference" for solids and ensuring proper rinsing of glassware to avoid residue .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal for resolving bond lengths, angles, and hydrogen-bonding patterns. For non-crystalline samples, FT-IR and NMR can confirm functional groups (e.g., the acetic acid moiety and piperidine ring). Cross-validate with computational models to detect conformational flexibility in the side chain .

Q. What techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for identifying byproducts. Titration against primary standards like potassium hydrogen phthalate (KHP) can quantify residual acidic/basic impurities. Ensure calibration curves account for batch-specific variability in NaOH concentration .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

- Methodological Answer : The compound’s rigid 2,6-dioxo-piperidine core acts as an acceptor-donor-acceptor (ADA) hydrogen-bonding site. Co-crystallization studies with complementary coformers (e.g., orotic acid derivatives) can reveal stacking patterns. Use SHELXD for phase determination and analyze thermal stability via differential scanning calorimetry (DSC) to assess intermolecular bond strength .

Q. What challenges arise in refining the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Twinning and high solvent content in the lattice can complicate refinement. Employ SHELXE for experimental phasing and use high-resolution data (≤1.0 Å) to resolve disorder in the acetic acid side chain. For macromolecular applications, SHELXPRO interfaces with density modification tools to improve map quality .

Q. How does the compound’s stability vary under different thermal and pH conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) at 5–10°C/min under nitrogen can identify decomposition thresholds (e.g., loss of acetic acid moiety). Stability in aqueous media is pH-dependent: acidic conditions may protonate the piperidine ring, altering solubility. Use potentiometric titrations to map pKa values and predict degradation pathways .

Q. What strategies resolve contradictions in activity data between computational models and experimental assays?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational sampling limits. Validate docking results with molecular dynamics (MD) simulations (≥100 ns) and compare with in vitro assays using standardized protocols (e.g., fixed NaOH concentrations for solubility tests). Replicate titrations to minimize human error in endpoint detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.